3-methyl-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide
Description
Properties
IUPAC Name |
3-methyl-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O5S/c1-8-6-11(23-18-8)12(19)15-14-17-16-13(22-14)9-4-3-5-10(7-9)24(2,20)21/h3-7H,1-2H3,(H,15,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SINUVBUEGOWGFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=NN=C(O2)C3=CC(=CC=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-methyl-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the formation of the oxadiazole core followed by functionalization to introduce the isoxazole and carboxamide groups. The synthetic pathway may include:
- Formation of the Oxadiazole : Utilizing appropriate precursors such as hydrazines and carboxylic acids.
- Introduction of the Isoxazole moiety : This can be achieved through cyclization reactions involving nitriles or aldehydes.
- Final Functionalization : The methylsulfonyl and carboxamide groups are introduced in subsequent steps.
Biological Activity
The biological activity of this compound has been explored in various studies, particularly focusing on its antimicrobial and anti-inflammatory properties.
Antimicrobial Activity
Recent research has demonstrated that derivatives of oxadiazoles exhibit notable antibacterial properties. For instance, a study screening oxadiazole-sulfonamide-based compounds against five bacterial strains identified several active compounds with significant growth inhibition effects . The specific activity of this compound against these strains remains to be fully elucidated.
Anti-inflammatory Properties
Another area of interest is the anti-inflammatory potential of this compound. Oxadiazole derivatives have shown promise in reducing inflammatory markers in various models. The mechanism may involve the inhibition of specific pathways such as NF-kB signaling or COX enzymes, which are pivotal in the inflammatory response.
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis or inflammatory pathways.
- Receptor Modulation : It could interact with specific receptors that mediate inflammatory responses or bacterial adhesion.
Case Studies
- Study on Antimicrobial Efficacy : A systematic evaluation was conducted where various oxadiazole derivatives were tested against clinical isolates of bacteria. The study highlighted that compounds with similar structural features to this compound exhibited significant bactericidal activity .
- Inflammation Model Testing : In vivo studies using murine models demonstrated that compounds within this class reduced paw edema significantly when administered preemptively before inflammatory stimuli .
Data Summary Table
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Research indicates that compounds with oxadiazole and isoxazole scaffolds often exhibit significant anticancer properties. Preliminary studies have shown that 3-methyl-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide can induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell growth and survival.
2. Antimicrobial Properties
The compound's ability to inhibit bacterial growth has been investigated. In vitro studies suggest that it demonstrates activity against a range of pathogenic bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis, making it a potential candidate for developing new antibiotics.
3. Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. Research has indicated that it may downregulate pro-inflammatory cytokines, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases.
Agricultural Applications
1. Pesticidal Activity
The compound has shown promise as a pesticide due to its ability to disrupt the physiological processes of pests. Field trials are necessary to evaluate its efficacy and safety compared to conventional pesticides.
2. Plant Growth Regulation
Studies suggest that this compound may enhance plant growth by modulating hormonal pathways. This could lead to increased crop yields and improved resistance to environmental stressors.
Materials Science
1. Development of Functional Materials
The unique chemical properties of this compound allow it to be utilized in synthesizing novel materials with specific functionalities. For instance, it can act as a precursor for creating polymers with enhanced thermal stability or electrical conductivity.
2. Sensor Applications
Due to its chemical reactivity, this compound may also find applications in sensor technology, particularly in detecting environmental pollutants or biomolecules.
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs and their key differences:
Key Observations:
Oxadiazole Isomerism : The 1,3,4-oxadiazole in the target compound differs from 1,2,4-oxadiazoles (e.g., ) in electronic distribution and ring strain, affecting stability and reactivity .
Thiazole vs. Isoxazole: Thiazole-containing analogs () may exhibit distinct bioactivity due to sulfur’s electronegativity and hydrogen-bonding capabilities.
Physicochemical Properties: Sulfonamide derivatives () typically exhibit higher solubility but may suffer from rapid renal clearance.
Research Findings from Analogous Studies:
- Synthetic Methods : Cyclization reactions using POCl₃ (as in ) are common for 1,3,4-oxadiazoles, but yields vary with substituent electronic profiles .
- Structural Confirmation : NMR and mass spectrometry (e.g., ) are standard for validating isoxazole-oxadiazole hybrids, with melting points correlating with crystallinity and purity .
- Crystallography : Tools like SHELXL () enable precise determination of bond angles and torsional strain, critical for understanding stability .
Q & A
Q. Basic
- NMR Spectroscopy : ¹H and ¹³C NMR are used to verify the integration of protons (e.g., methyl groups at δ ~2.5 ppm) and carbons (e.g., carbonyl at δ ~170 ppm) .
- IR Spectroscopy : Identifies functional groups like sulfonyl (S=O stretch at ~1350–1150 cm⁻¹) and amide (C=O at ~1650 cm⁻¹) .
- HPLC/MS : Ensures purity (>95%) and confirms molecular weight (e.g., [M+H]+ via ESI-TOF) .
How do the functional groups (e.g., oxadiazole, methylsulfonyl) influence the compound’s reactivity and biological activity?
Q. Basic
- Oxadiazole Ring : Enhances metabolic stability and participates in π-π stacking with biological targets (e.g., enzyme active sites) .
- Methylsulfonyl Group : Improves solubility and acts as a hydrogen bond acceptor, critical for receptor binding .
- Isoxazole Moiety : Contributes to planar geometry, facilitating interactions with hydrophobic pockets in proteins .
How can Design of Experiments (DOE) optimize reaction conditions to maximize yield and minimize impurities?
Q. Advanced
- DOE Workflow :
- Variable Screening : Use fractional factorial designs to identify critical parameters (e.g., solvent, temperature, catalyst ratio) .
- Response Surface Methodology (RSM) : Model interactions between variables (e.g., DMF volume vs. reaction time) to predict optimal conditions .
- Validation : Confirm predicted yields (e.g., 70–85%) through triplicate runs .
- Case Study : A 2³ factorial design reduced side products by 30% when optimizing coupling reactions .
How should researchers resolve contradictions in spectral data (e.g., unexpected peaks in NMR)?
Q. Advanced
- Multi-Technique Cross-Validation : Compare NMR with IR and MS to rule out impurities or tautomeric forms .
- Isotopic Labeling : Use ¹⁵N-labeled intermediates to clarify ambiguous peaks in heterocyclic regions .
- Computational Validation : DFT calculations (e.g., Gaussian 09) simulate NMR spectra to match experimental data .
What in vitro assays are suitable for evaluating this compound’s bioactivity, and how should controls be designed?
Q. Advanced
- Enzyme Inhibition Assays :
- Mitochondrial Studies : Assess toxicity via mitochondrial membrane potential assays (ΔΨm) using Rh123 staining .
What computational strategies can predict binding modes and pharmacokinetic properties?
Q. Advanced
- Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., COX-2), focusing on sulfonyl group orientation .
- ADMET Prediction : Tools like SwissADME estimate logP (~2.5) and bioavailability (%F >50%) based on structural descriptors .
How can researchers address discrepancies between computational predictions and experimental bioactivity data?
Q. Advanced
- Free Energy Perturbation (FEP) : Refine binding affinity predictions by simulating ligand-protein dynamics .
- SAR Analysis : Systematically modify substituents (e.g., methylsulfonyl to sulfonamide) to validate computational hypotheses .
What safety protocols are essential for handling this compound during synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
